Bis(2-ethylheptyl) phthalate
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Overview
Description
Bis(2-ethylheptyl) phthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. It is primarily used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is a colorless, oily liquid that is soluble in oil but not in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-ethylheptyl) phthalate is synthesized by the esterification of phthalic anhydride with 2-ethylheptanol. The reaction typically involves an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The process can be summarized as follows: [ \text{Phthalic Anhydride} + 2 \text{(2-ethylheptanol)} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of 2-ethylheptanol to phthalic anhydride in the presence of an acid catalyst. The reaction mixture is heated to facilitate the esterification process, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions: Bis(2-ethylheptyl) phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form phthalic acid and 2-ethylheptanol.
Oxidation: It can be oxidized to form phthalic acid derivatives.
Substitution: It can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and 2-ethylheptanol.
Oxidation: Phthalic acid derivatives.
Substitution: Depending on the nucleophile, various substituted phthalates.
Scientific Research Applications
Bis(2-ethylheptyl) phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible PVC products.
Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.
Medicine: Investigated for its potential toxicological effects and its role in medical devices.
Industry: Widely used in the manufacture of consumer products such as toys, packaging materials, and medical tubing
Mechanism of Action
The mechanism by which Bis(2-ethylheptyl) phthalate exerts its effects involves several molecular targets and pathways:
Endocrine Disruption: It can mimic or interfere with the action of hormones, particularly estrogen, by binding to hormone receptors.
Oxidative Stress: It can induce the production of reactive oxygen species, leading to oxidative stress and cellular damage.
Cell Proliferation and Apoptosis: It can affect cell proliferation and apoptosis by modulating signaling pathways such as PPARα activation and perturbation of fatty acid metabolism
Comparison with Similar Compounds
Bis(2-ethylheptyl) phthalate is similar to other phthalates such as:
Bis(2-ethylhexyl) phthalate (DEHP): Commonly used as a plasticizer with similar applications but different molecular structure.
Diisononyl phthalate (DINP): Another plasticizer with a longer carbon chain.
Diisodecyl phthalate (DIDP): Used in similar applications but with a different carbon chain length.
Uniqueness: this compound is unique in its specific balance of flexibility and durability, making it particularly suitable for certain industrial applications where these properties are critical .
Properties
CAS No. |
70152-36-2 |
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Molecular Formula |
C26H42O4 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
bis(2-ethylheptyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-5-9-11-15-21(7-3)19-29-25(27)23-17-13-14-18-24(23)26(28)30-20-22(8-4)16-12-10-6-2/h13-14,17-18,21-22H,5-12,15-16,19-20H2,1-4H3 |
InChI Key |
SGKJLUZIKNCQOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCCC |
Origin of Product |
United States |
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